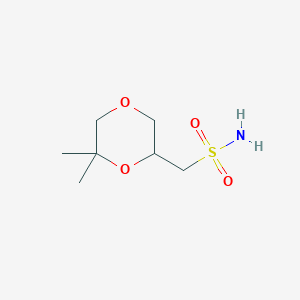
1-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)pent-4-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)pent-4-en-1-one, commonly known as DMPO, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPO is a piperidine derivative that contains a pyrimidine ring and a pentenone moiety. In
Wissenschaftliche Forschungsanwendungen
Metabolic Analysis of L-735,524 : L-735,524, a potent inhibitor of the human immunodeficiency virus type 1 protease, undergoes various metabolic pathways including glucuronidation, N-oxidation, para-hydroxylation, hydroxylation of the indan, and N-depyridomethylation. Notably, the intact compound was the primary component found in urine, indicating limited metabolism (Balani et al., 1995).
Monitoring Pirimicarb Exposure : Pirimicarb, an insecticide, metabolizes into hydroxypyrimidines such as DDHP, MDHP, and ADHP, which are detectable in human urine, indicating exposure. Notably, MDHP and ADHP concentrations were significantly higher than DDHP, showing a high demethylation capacity in humans (Hardt et al., 1999).
Impact on Creatinine Renal Clearance : INCB039110, an inhibitor of Janus kinases, interacts with multiple renal transporters affecting creatinine uptake and efflux. The study underlines the limitation of using serum creatinine as a renal function marker and establishes a molecular mechanism for the increase in serum creatinine by INCB039110 (Zhang et al., 2015).
Metabolism and Disposition of Venetoclax : Venetoclax, a B-cell lymphoma-2 inhibitor, is primarily cleared by hepatic metabolism, with feces being the major elimination route. The study detailed its metabolic pathways and emphasized the role of cytochrome P450 isoform 3A4 (CYP3A4) in forming one of its major metabolites (Liu et al., 2017).
Human Exposure to Carcinogenic Heterocyclic Amines : This study observed the presence of carcinogenic heterocyclic amines in the urine of healthy individuals consuming a normal diet but not in inpatients receiving parenteral alimentation, indicating the dietary source of these compounds. It also detailed the amounts of specific amines like Trp-P-1, Trp-P-2, PhIP, and MeIQx (Ushiyama et al., 1991).
Nephrotoxicity Investigations : The study investigated the nephrotoxicity of cefazedone, cephalothin, cefazolin, and gentamicin by determining alanine-amino-peptidase in the urine of healthy volunteers. It showed that the beta-lactam antibiotics did not affect enzyme elimination, while gentamicin induced a significant increase (Mondorf Aw, 1979).
Human Exposure to Carcinogenic Heterocyclic Amines and Mutational Fingerprints : This study emphasized the continual human exposure to carcinogenic heterocyclic amines through food and discussed their mutational fingerprints in experimental animals, highlighting the differences in metabolite profiles between humans and rodents (Nagao et al., 1996).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-[3-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]pent-4-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c1-4-5-8-16(20)19-9-6-7-14(11-19)21-15-10-12(2)17-13(3)18-15/h4,10,14H,1,5-9,11H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVFBZXNOJZNXDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCCN(C2)C(=O)CCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)pent-4-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 4-oxo-3-phenyl-5-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2438534.png)



![5-methyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)isoxazole-3-carboxamide](/img/structure/B2438541.png)
![1-(4-(2-Cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)phenyl)pyrrolidine-2,5-dione](/img/structure/B2438542.png)
![N-(1-(furan-2-yl)propan-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2438544.png)
![N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2438545.png)
![4,4,5,5-Tetramethyl-2-[2-(oxolan-3-ylmethoxy)phenyl]-1,3,2-dioxaborolane](/img/structure/B2438546.png)

![Methyl 2-{[(2-{[1-(4-chloro-2,5-difluorobenzoyl)piperidin-4-yl]carbonyl}hydrazino)carbonothioyl]amino}nicotinate](/img/structure/B2438550.png)
![N-[2-[4-Chloro-3-(trifluoromethyl)pyrazol-1-yl]ethyl]prop-2-enamide](/img/structure/B2438552.png)
